Natrium-2-amino-4-nitrophenolat

Übersicht

Beschreibung

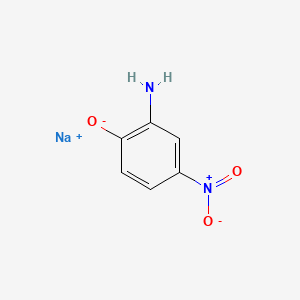

Sodium 2-amino-4-nitrophenolate is an organic compound with the molecular formula C6H5N2NaO3. It is a derivative of nitrophenol and is known for its distinctive yellow color. This compound is used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Sodium 2-amino-4-nitrophenolate has a wide range of applications in scientific research:

Biochemische Analyse

Biochemical Properties

Sodium 2-amino-4-nitrophenolate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of tyrosine phosphatase, which in turn affects the activity of cation channels such as Ca2+, K+, and Na+ . This inhibition can lead to alterations in cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of Sodium 2-amino-4-nitrophenolate on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of cation channels, leading to changes in cellular ion homeostasis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, Sodium 2-amino-4-nitrophenolate exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. For instance, the compound’s interaction with tyrosine phosphatase results in the inhibition of cation channel activity, which affects cellular signaling and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-amino-4-nitrophenolate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of Sodium 2-amino-4-nitrophenolate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of similar compounds have been associated with toxic effects such as hyperthermia and oxidative stress . It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

Sodium 2-amino-4-nitrophenolate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can affect the activity of enzymes involved in oxidative phosphorylation and other metabolic processes . These interactions can lead to changes in cellular energy production and overall metabolic activity.

Transport and Distribution

The transport and distribution of Sodium 2-amino-4-nitrophenolate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s effects on cellular function and metabolism.

Subcellular Localization

Sodium 2-amino-4-nitrophenolate’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium 2-amino-4-nitrophenolate can be synthesized through the reduction of 2,4-dinitrophenol. One common method involves the use of hydrogen sulfide in an aqueous alkaline solution at temperatures ranging from 20°C to 100°C . The pH of the solution is maintained between 7 and 9.5 during the reduction process to optimize yield and purity .

Industrial Production Methods

Industrial production of sodium 2-amino-4-nitrophenolate typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of hydrosulfide as a reducing agent is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 2-amino-4-nitrophenolate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in substitution reactions, where the amino or nitro groups are replaced by other functional groups.

Esterification: It can react with carboxylic acids to form esters.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride, hydrogen sulfide, and hydrazine hydrate are commonly used

Catalysts: Metallic nanoparticles such as silver and gold can catalyze reduction reactions.

Major Products Formed

4-Aminophenol: Formed through the reduction of the nitro group.

Various Esters: Formed through esterification reactions with carboxylic acids.

Wirkmechanismus

The mechanism of action of sodium 2-amino-4-nitrophenolate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as tyrosine phosphatase, by reducing the activity of cation channels (Ca2+, K+, and Na+) . This inhibition can lead to various biological effects, including fungicidal activity .

Vergleich Mit ähnlichen Verbindungen

Sodium 2-amino-4-nitrophenolate is unique compared to other nitrophenol derivatives due to its specific functional groups and their arrangement on the aromatic ring. Similar compounds include:

2-Nitrophenol: An isomer with the nitro group in the ortho position.

4-Nitrophenol: An isomer with the nitro group in the para position.

2,4-Dinitrophenol: A compound with two nitro groups, known for its use in industrial applications.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of sodium 2-amino-4-nitrophenolate.

Biologische Aktivität

Sodium 2-amino-4-nitrophenolate (also known as sodium 2-amino-4-nitrophenol) is a compound that has garnered attention for its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Sodium 2-amino-4-nitrophenolate exhibits significant biochemical properties that influence cellular functions. It interacts with various enzymes and proteins, notably inhibiting tyrosine phosphatase activity, which affects cation channels such as Ca, K, and Na channels. This inhibition can lead to altered cellular signaling pathways and metabolic processes.

Table 1: Key Biochemical Interactions

| Interaction Type | Target Molecule | Effect |

|---|---|---|

| Inhibition | Tyrosine phosphatase | Decreased cation channel activity |

| Modulation | Cellular signaling | Altered gene expression |

| Interaction | Various enzymes | Changes in metabolic pathways |

The mechanism through which sodium 2-amino-4-nitrophenolate exerts its biological effects involves binding interactions with specific molecular targets. These interactions can either inhibit or activate enzyme activities, leading to significant changes in cellular metabolism and gene expression. For instance, the compound's ability to inhibit tyrosine phosphatase results in downstream effects on ion channel activity, impacting cellular ion homeostasis.

3. Cellular Effects

In laboratory studies, sodium 2-amino-4-nitrophenolate has been shown to affect cell function by modulating signaling pathways and influencing gene expression. The compound's stability and degradation over time are crucial for its long-term effects on cellular function. Research indicates that while the compound remains stable under certain conditions, it may degrade over time, altering its biological activity.

4. Dosage Effects in Animal Models

Research involving animal models has demonstrated that the effects of sodium 2-amino-4-nitrophenolate vary significantly with dosage. At lower doses, the compound may have minimal effects; however, higher doses can lead to notable biochemical and physiological changes. For example, studies have shown that doses exceeding 500 mg/kg can result in severe toxicity, including renal damage and increased mortality rates .

Table 2: Dosage Effects Observed in Animal Studies

| Dose (mg/kg) | Observed Effects |

|---|---|

| 0 | Control group; no significant effects |

| 125 | Mild effects; comparable body weight to controls |

| 250 | Reduced survival rates; renal cortical changes |

| 500 | Diarrhea; renal tubular degeneration |

| 1000 | High mortality; severe renal damage |

5. Toxicological Studies

Toxicological assessments have revealed that sodium 2-amino-4-nitrophenolate possesses mutagenic properties. It has been shown to induce sister chromatid exchanges and chromosomal aberrations in various cell lines, indicating potential genotoxic effects . In long-term studies, there was evidence of carcinogenic activity in male F344/N rats, particularly with increased incidences of renal adenomas associated with high-dose exposure .

6. Applications in Research and Industry

Sodium 2-amino-4-nitrophenolate has a wide range of applications across different fields:

- Chemistry : Utilized as a reagent in organic synthesis.

- Biology : Employed in enzymatic reactions and as a stabilizer in biochemical processes.

- Medicine : Investigated for potential fungicidal properties and its role in pharmaceutical synthesis.

- Industry : Used in the production of dyes, pesticides, and wood preservatives .

Case Studies

Several case studies highlight the biological activity of sodium 2-amino-4-nitrophenolate:

- Toxicity Assessment in Rodents : A study conducted by the National Toxicology Program evaluated the long-term effects of sodium 2-amino-4-nitrophenolate on F344/N rats and B6C3F1 mice. The findings indicated significant renal damage at higher dosages along with reduced survival rates among treated groups .

- Mutagenicity Testing : Research demonstrated that sodium 2-amino-4-nitrophenolate exhibited mutagenic effects in Salmonella typhimurium strains TA98 and TA100 when metabolic activation was present, suggesting its potential risk as a genotoxic agent .

Eigenschaften

CAS-Nummer |

61702-43-0 |

|---|---|

Molekularformel |

C6H6N2NaO3 |

Molekulargewicht |

177.11 g/mol |

IUPAC-Name |

sodium;2-amino-4-nitrophenolate |

InChI |

InChI=1S/C6H6N2O3.Na/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H,7H2; |

InChI-Schlüssel |

BRFXNNKOCOUTSF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)O.[Na] |

Key on ui other cas no. |

61702-43-0 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.